
5-甲氧基-1-苯并噻吩
概述
描述
5-Methoxy-1-benzothiophene, also known as 5-MBO, is a heterocyclic aromatic sulfur-containing compound that has been studied for its potential applications in a variety of fields. It has been used as a pharmaceutical intermediate and a catalyst for organic synthesis, as well as a fuel additive and a corrosion inhibitor. In recent years, 5-MBO has also been studied for its potential as a therapeutic agent in the treatment of various diseases and disorders, including cancer, inflammation, and diabetes.
科学研究应用
有机半导体
5-甲氧基-1-苯并噻吩(MBT)衍生物已在有机半导体领域得到探索。Yao等人(2017年)合成了两种MBT衍生物,BOP-BTBT和DBOP-BTBT,并将它们用作有机薄膜晶体管的有源层。甲氧基基团的引入显著提高了空穴传输迁移率,展示了MBT衍生物在有机电子学中的实用性 (Yao et al., 2017)。
杀菌活性
MBT衍生物在农业领域,特别是作为杀菌剂,显示出潜力。Tu等人(2014年)合成了新型苯并噻吩取代氧肟醚类噻菌酮,其中苯并噻吩基团稳定了Enoxastrobin中的E-苯乙烯基团,一种不饱和氧肟醚类噻菌酮杀菌剂。这些化合物对一系列真菌表现出良好至优异的杀菌活性 (Tu et al., 2014)。
光谱和电子给体性质
Misra等人(2001年)对MBT衍生物的光谱和电子给体性质进行了研究。他们使用各种光谱技术研究了两种烷氧基苯并[ b ]噻吩分子,包括5-甲氧基苯并[ b ]噻吩(5MBT)。这项研究为这些分子的电子性质提供了见解,这可能在各种化学和物理应用中具有相关性 (Misra et al., 2001)。
腐蚀抑制
MBT衍生物已被研究用于其腐蚀抑制性能。Fouda等人(2020年)研究了甲氧基取代的苯基噻吩苯甲酰胺类化合物作为碳钢在盐酸介质中的腐蚀抑制剂。这些衍生物显示出在保护钢材方面的显著有效性,表明它们在工业腐蚀防护中具有潜在应用 (Fouda et al., 2020)。
光催化和化学反应
MBT衍生物在光催化和化学反应中也很重要。Nakagawa等人(2012年)合成了带有苯并噻吩环上反应位置的4,5-二苯并噻唑衍生物,研究了它们的光致变色环闭合反应,随后是自发消除和取代反应。这项研究展示了MBT衍生物在光化学过程中的作用 (Nakagawa et al., 2012)。
安全和危害
未来方向
Benzothiophene derivatives have been used in a broad range of research fields including pharmaceutical sciences and materials chemistry . They have shown strong biological activities such as antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities . Therefore, the future directions of 5-Methoxy-1-benzothiophene could involve further exploration of its potential applications in these areas.
作用机制
Target of Action
Benzothiophene derivatives, a class to which 5-methoxy-1-benzothiophene belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
It’s known that benzothiophene derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function or structure . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context within the cell.
Biochemical Pathways
These could potentially include pathways related to cell growth and proliferation, oxidative stress response, viral replication, and others .
Pharmacokinetics
The compound’s molecular weight (16422 g/mol) and its structural features suggest that it may have favorable absorption and distribution characteristics . The impact of these properties on the compound’s bioavailability would need to be confirmed through further study.
Result of Action
Benzothiophene derivatives have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that the compound may induce changes in cell growth, oxidative stress response, and other cellular processes.
生化分析
Biochemical Properties
5-Methoxy-1-benzothiophene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 5-Methoxy-1-benzothiophene has been shown to bind to certain receptor proteins, influencing their activity and downstream signaling pathways .
Cellular Effects
The effects of 5-Methoxy-1-benzothiophene on cellular processes are diverse and depend on the cell type and context. In some cell types, it has been observed to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, 5-Methoxy-1-benzothiophene can influence the activity of kinases and phosphatases, which are key regulators of cell signaling. This modulation can result in altered cell proliferation, differentiation, and apoptosis . Furthermore, 5-Methoxy-1-benzothiophene has been reported to affect the expression of genes involved in oxidative stress responses, suggesting a role in cellular defense mechanisms .
Molecular Mechanism
At the molecular level, 5-Methoxy-1-benzothiophene exerts its effects through various mechanisms. One primary mechanism is the binding to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target molecule. For instance, 5-Methoxy-1-benzothiophene has been shown to inhibit certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, it can activate receptor proteins, leading to changes in downstream signaling pathways and gene expression. These molecular interactions are crucial for understanding the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
The effects of 5-Methoxy-1-benzothiophene can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have indicated that 5-Methoxy-1-benzothiophene can have sustained effects on cellular function, including prolonged changes in gene expression and cellular metabolism . These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 5-Methoxy-1-benzothiophene vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or enhancing cellular defense mechanisms . At higher doses, 5-Methoxy-1-benzothiophene can exhibit toxic or adverse effects, including oxidative stress, cellular damage, and disruption of normal metabolic processes . These dosage-dependent effects are critical for understanding the compound’s safety and therapeutic potential.
Metabolic Pathways
5-Methoxy-1-benzothiophene is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 5-Methoxy-1-benzothiophene, leading to the formation of various metabolites . The compound can also influence metabolic flux by modulating the activity of key enzymes in metabolic pathways. For example, it has been shown to affect the levels of certain metabolites involved in oxidative stress responses and energy metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s overall biochemical effects.
Transport and Distribution
Within cells and tissues, 5-Methoxy-1-benzothiophene is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . The compound’s distribution can also be influenced by its chemical properties, such as solubility and affinity for different biomolecules. These factors determine its accumulation in specific tissues and its overall bioavailability .
Subcellular Localization
The subcellular localization of 5-Methoxy-1-benzothiophene is an important factor in its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its effects . Understanding the subcellular localization of 5-Methoxy-1-benzothiophene is crucial for elucidating its mechanism of action and its role in cellular processes.
属性
IUPAC Name |
5-methoxy-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCSRVKBVKJMNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394496 | |
| Record name | 5-methoxy-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20532-30-3 | |
| Record name | 5-Methoxybenzo[b]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20532-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methoxy-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1-benzothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-amino-N-(2-furylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1307649.png)
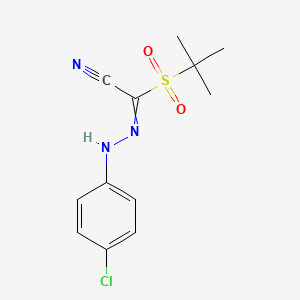
![2-((Z)-1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)-1-hydrazinecarbothioamide](/img/structure/B1307654.png)

![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-3-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307666.png)

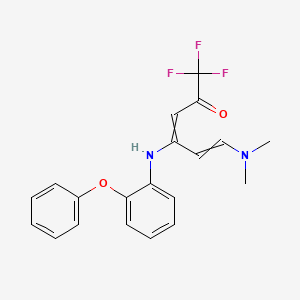
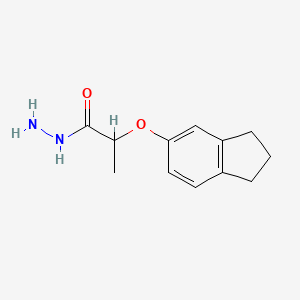
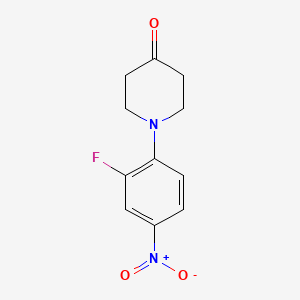
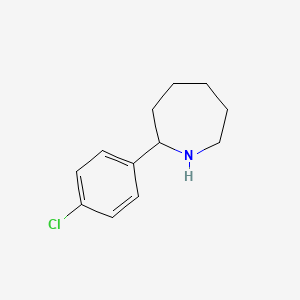
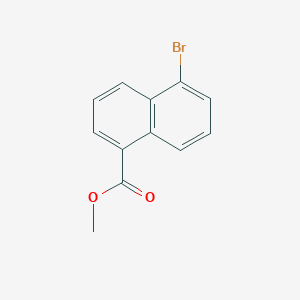
![2-{[(Tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid](/img/structure/B1307684.png)
![5-[(4-Bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1307698.png)

